molecular formula C7H7Cl4N B2576586 (2,3,6-Trichlorophenyl)methanamine hydrochloride CAS No. 878754-77-9

(2,3,6-Trichlorophenyl)methanamine hydrochloride

Cat. No.: B2576586
CAS No.: 878754-77-9
M. Wt: 246.94
InChI Key: GKJYGSDDHYSOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,6-Trichlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7Cl4N. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of three chlorine atoms attached to a phenyl ring and an amine group, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trichlorophenyl)methanamine hydrochloride typically involves the chlorination of phenylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2, 3, and 6 positions on the phenyl ring. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with stringent quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, nitroso derivatives, and hydroxylamine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,3,6-Trichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2,3,6-Trichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include the modulation of neurotransmitter levels or the inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

  • (2,4,6-Trichlorophenyl)methanamine hydrochloride
  • (3,4,5-Trichlorophenyl)methanamine hydrochloride
  • (2,3,5-Trichlorophenyl)methanamine hydrochloride

Uniqueness

(2,3,6-Trichlorophenyl)methanamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

(2,3,6-trichlorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJYGSDDHYSOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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